3-Methyladamantan-1-amine

描述

3-Methyladamantan-1-amine is a derivative of adamantane, a diamondoid structure with a rigid, cage-like framework. It is part of a class of compounds known as aminoadamantanes, which have been studied for their potential antiviral activities, particularly against influenza viruses. The adamantane derivatives are of interest due to their unique molecular architecture and the ability to interact with biological targets such as the M2 ion channel of influenza A viruses .

Synthesis Analysis

The synthesis of 1-aminoadamantane derivatives, including 3-methyladamantan-1-amine, can be achieved through aza-Prins cyclization. This method involves the acid-promoted cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes, which are prepared from 1,3-adamantanediol. This process allows for the creation of various 3-substituted 1-(alkoxyamino)adamantanes, which upon reduction yield 3-substituted 1-aminoadamantanes and chiral 2,5-disubstituted derivatives in good yields .

Molecular Structure Analysis

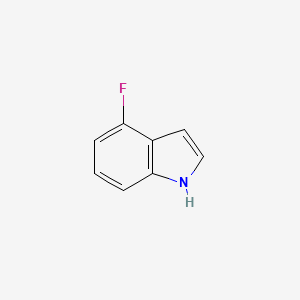

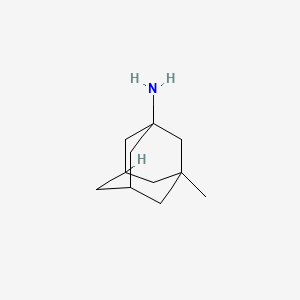

The molecular structure of 3-methyladamantan-1-amine is characterized by the adamantane core with a methyl group and an amine functional group attached to it. The adamantane core provides a three-dimensional, highly symmetrical and rigid framework, which is crucial for the biological activity of these molecules. The presence of the amine group is significant for the interaction with biological targets, such as viral proteins .

Chemical Reactions Analysis

The chemical reactivity of 3-methyladamantan-1-amine involves its amine group, which can participate in various chemical reactions. For instance, the amine group can be methylated using carbon dioxide and molecular hydrogen in the presence of supported gold catalysts, leading to the formation of N-methylated products. This reaction is important for the synthesis of bioactive compounds and chemical intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyladamantan-1-amine are influenced by its adamantane structure, which imparts high thermal stability and a low tendency to undergo chemical reactions due to the strain in the cage-like framework. The amine group, however, introduces sites for potential reactivity and solubility in polar solvents, which can be exploited in synthesis and pharmaceutical applications. The specific physical properties such as melting point, boiling point, and solubility would depend on the substituents present on the adamantane core .

科学研究应用

Application 1: Synthesis of Adamantylated Salicylic Acids

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of adamantyl-substituted salicylic acids . These compounds have potential applications in medicinal chemistry due to their unique structural properties.

- Methods of Application : The synthesis involves the adamantylation of salicylic acid in trifluoroacetic acid (TFA) with various adamantylating agents .

- Results or Outcomes : The study aimed at synthesizing adamantyl-substituted salicylic acids. The results of the study are not specified in the source .

Application 2: Synthesis of Unsaturated Adamantane Derivatives

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of unsaturated adamantane derivatives . These compounds are of interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application : The synthesis involves various methods for the preparation of unsaturated adamantane derivatives and their chemical and catalytic transformations .

- Results or Outcomes : The study discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

Application 3: Synthesis of Adamantylated Salicylic Acids

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of adamantyl-substituted salicylic acids . These compounds have potential applications in medicinal chemistry due to their unique structural properties.

- Methods of Application : The synthesis involves the adamantylation of salicylic acid in trifluoroacetic acid (TFA) with various adamantylating agents .

- Results or Outcomes : The study aimed at synthesizing adamantyl-substituted salicylic acids. The results of the study are not specified in the source .

Application 4: Synthesis of Unsaturated Adamantane Derivatives

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of unsaturated adamantane derivatives . These compounds are of interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application : The synthesis involves various methods for the preparation of unsaturated adamantane derivatives and their chemical and catalytic transformations .

- Results or Outcomes : The study discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

Application 5: Synthesis of Sigma Receptor Ligands

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of sigma receptor (σR) ligands . Specifically, to improve the metabolic stability of the cyclic amine fragment of the lead compound (SN56), the metabolically unstable azepane ring was replaced with a 1-adatamantamine moiety .

- Methods of Application : The synthesis involves the replacement of the azepane ring with a 1-adatamantamine moiety in the lead compound (SN56) .

- Results or Outcomes : The study showed a slight improvement of the metabolic stability for the synthesized analogs, even though an extensive metabolism in rat liver microsomes is being observed .

Application 6: Synthesis of 1,3-Disubstituted Ureas

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of 1,3-disubstituted ureas . These compounds have potential applications in various fields due to their unique structural properties.

- Methods of Application : The synthesis involves the substitution of various polycyclic fragments .

- Results or Outcomes : The study aimed at synthesizing 1,3-disubstituted ureas. The results of the study are not specified in the source .

安全和危害

The safety data sheet for 3-Methyladamantan-1-amine hydrochloride suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . In case of contact, it recommends washing off with soap and plenty of water . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

属性

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyladamantan-1-amine | |

CAS RN |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。